

Total Synthesis of (+)-Ochromycinone: A Detailed Methodological Overview for Researchers

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Compound of Interest		
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This application note provides a detailed account of the synthetic methodologies developed for the total synthesis of (+)-**Ochromycinone**, a bioactive angucyclinone natural product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines two prominent and effective strategies: a gold-catalyzed intramolecular [4+2] benzannulation and an enantioselective Diels-Alder reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the replication and further development of these synthetic routes.

Introduction

(+)-**Ochromycinone** is a member of the angucyclinone family of antibiotics, which are known for their significant biological activities. The complex, tetracyclic architecture of (+)-**Ochromycinone** has made it an attractive target for total synthesis, leading to the development of innovative synthetic strategies. This document details two successful approaches to its enantioselective synthesis.

Methodology 1: Gold-Catalyzed Intramolecular [4+2] Benzannulation



An efficient approach to the angucyclinone core of (+)-**Ochromycinone** has been developed utilizing a gold-catalyzed intramolecular [4+2] benzannulation as the key step.[1] This strategy culminates in a high-yielding synthesis of the natural product.

Synthetic Pathway Overview

The synthesis commences with the preparation of a key enyne precursor, which then undergoes a gold-catalyzed cyclization to form the tetracyclic core. Subsequent oxidation and demethylation steps afford (+)-**Ochromycinone**.



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Caption: Gold-Catalyzed Synthesis of (+)-Ochromycinone.

Quantitative Data

Step	Product	Catalyst/Reagent	Yield
Gold-Catalyzed [4+2] Benzannulation	Dihydrotetraphenone Derivative	AuCl3	84%
Oxidation	(+)-Rubiginone B2	CAN	97%
Demethylation	(+)-Ochromycinone	BCl3	89%

Experimental Protocols

- 1. Gold-Catalyzed Intramolecular [4+2] Benzannulation:
- To a solution of the enyne precursor in (CH₂Cl)₂ (1,2-dichloroethane) is added AuCl₃ (2 mol %).
- The reaction mixture is stirred at 50 °C for 1 hour.



- After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the dihydrotetraphenone derivative.
- 2. Oxidation to (+)-Rubiginone B2:
- To a solution of the dihydrotetraphenone derivative in a suitable solvent is added ceric ammonium nitrate (CAN).
- The reaction is stirred at room temperature until the starting material is consumed.
- The reaction mixture is then quenched and extracted with an organic solvent.
- The combined organic layers are dried, concentrated, and purified by chromatography to vield (+)-Rubiginone B2.
- 3. Demethylation to (+)-Ochromycinone:
- A solution of (+)-Rubiginone B2 in CH₂Cl₂ is cooled to -78 °C.
- Boron trichloride (BCl₃) is added dropwise, and the mixture is stirred at this temperature for the specified time.
- The reaction is then carefully quenched with methanol and allowed to warm to room temperature.
- The solvent is evaporated, and the crude product is purified by flash chromatography to give (+)-Ochromycinone.

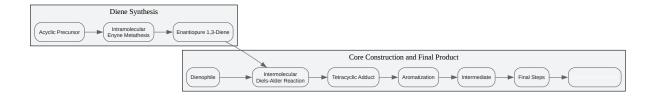
Methodology 2: Enantioselective Diels-Alder Reaction

A concise and highly enantioselective route to (+)-**Ochromycinone** has been developed based on a sequential intramolecular enyne metathesis and an intermolecular Diels-Alder reaction.[2] [3] This approach provides the natural product in a good overall yield.



Synthetic Pathway Overview

This strategy involves the synthesis of an enantiopure 1,3-diene via an intramolecular enyne metathesis. This diene then undergoes a crucial intermolecular Diels-Alder reaction, followed by aromatization and final functional group manipulations to yield (+)-**Ochromycinone**.



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Caption: Diels-Alder Approach to (+)-Ochromycinone.

Ouantitative Data

Step	Product	Overall Yield
Total Synthesis via Diels-Alder Route	(+)-Ochromycinone	23%
Total Synthesis via Diels-Alder Route	(+)-Rubiginone B2	19%

Experimental Protocols

- 1. Intramolecular Enyne Metathesis:
- A solution of the acyclic enyne precursor in a suitable solvent (e.g., toluene or CH₂Cl₂) is degassed.



- A Grubbs-type catalyst is added, and the reaction mixture is heated to the appropriate temperature (e.g., 80 °C).
- The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo.
- The residue is purified by column chromatography to afford the enantiopure 1,3-diene.
- 2. Intermolecular Diels-Alder Reaction:
- To a solution of the enantiopure 1,3-diene in a suitable solvent, the dienophile is added.
- The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
- After the reaction is complete, the solvent is evaporated.
- The crude product is purified by flash column chromatography to yield the tetracyclic adduct.
- 3. Aromatization and Final Steps:
- The tetracyclic adduct is subjected to aromatization conditions, which may involve treatment with an oxidizing agent or a base.
- Subsequent standard functional group manipulations, which may include deprotection and oxidation state adjustments, are carried out to furnish (+)-Ochromycinone.

Conclusion

The total synthesis of (+)-**Ochromycinone** has been successfully achieved through two distinct and efficient methodologies. The gold-catalyzed intramolecular [4+2] benzannulation offers a high-yielding route in the final steps, while the enantioselective Diels-Alder approach provides a concise pathway with good overall yield. These detailed protocols and data serve as a valuable resource for researchers in the field, enabling further exploration of these synthetic strategies for the preparation of other complex natural products and their analogues for drug discovery programs.



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